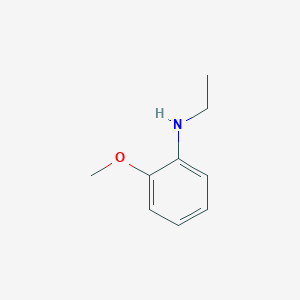

N-ethyl-2-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSPWDWPGXKTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447128 | |

| Record name | Benzenamine, N-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-43-2 | |

| Record name | Benzenamine, N-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Development

Alkylation Approaches for N-Ethyl-2-Methoxyaniline Synthesis

The direct introduction of an ethyl group onto the nitrogen atom of 2-methoxyaniline represents a common and straightforward approach to synthesizing this compound. This transformation is typically achieved by reacting 2-methoxyaniline with an ethylating agent in the presence of a suitable base.

Alkylation of 2-Methoxyaniline with Ethyl Halides

A well-established method for the N-alkylation of anilines involves their reaction with alkyl halides. ncert.nic.in For the synthesis of this compound, this entails the reaction of 2-methoxyaniline with an ethyl halide, such as ethyl bromide or ethyl iodide.

The N-alkylation reaction requires a base to neutralize the hydrogen halide formed as a byproduct. ncert.nic.in The choice of base is a critical parameter that can significantly impact the reaction's yield and selectivity. Strong bases, such as sodium hydride (NaH), are effective in deprotonating the aniline (B41778) to form the highly nucleophilic sodium anilide, which readily reacts with the ethyl halide. youtube.comorgsyn.orgnih.gov Weaker inorganic bases like potassium carbonate (K2CO3) are also widely employed and can be effective, particularly in polar aprotic solvents. acs.orgresearchgate.net While potentially leading to slower reaction rates, potassium carbonate is often favored for its ease of handling, lower cost, and ability to minimize side reactions. reddit.com

The solvent system plays a crucial role in achieving high yields and purity of the desired product. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are frequently used for N-alkylation reactions. orgsyn.orgresearchgate.net These solvents effectively dissolve the reactants and facilitate the nucleophilic substitution by stabilizing charged intermediates. Optimizing the solvent system involves considering factors like reaction temperature and the potential for over-alkylation to form the tertiary amine. The solubility of the base in the chosen solvent is also a key consideration; for instance, the poor solubility of potassium carbonate in some organic solvents can affect its reactivity. reddit.com

Table 1: Alkylation of 2-Methoxyaniline with Ethyl Halides

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methoxyaniline | Ethyl Bromide | Sodium Hydride | DMF | High | orgsyn.orgresearchgate.net |

| 2-Methoxyaniline | Ethyl Iodide | Potassium Carbonate | Acetonitrile | Moderate to High | acs.org |

Reductive Alkylation Strategies

An alternative and often preferred method for the synthesis of this compound is reductive alkylation, also known as reductive amination. wikipedia.orgtaylorfrancis.com This approach avoids the use of alkyl halides and instead involves the reaction of 2-methoxyaniline with acetaldehyde (B116499) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

This one-pot reaction begins with the condensation of 2-methoxyaniline and acetaldehyde to form the N-(ethylidene)-2-methoxyaniline imine. This intermediate is generally not isolated but is directly subjected to reduction. The formation of the imine is a reversible reaction, and its equilibrium can be driven towards the product by removing the water that is formed.

The reduction of the in situ-generated imine is commonly and efficiently achieved through catalytic hydrogenation. researchgate.netnih.gov Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. mdpi.comnih.gov The reaction is performed under a hydrogen atmosphere, where the Pd/C catalyst facilitates the addition of hydrogen across the C=N double bond of the imine, yielding this compound with high selectivity. acs.org This method is considered advantageous due to its high efficiency and the clean nature of the reaction, with water being the only significant byproduct. taylorfrancis.com The choice of solvent can influence the reaction rate and catalyst activity. researchgate.net

Table 2: Reductive Alkylation of 2-Methoxyaniline

| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxyaniline | Acetaldehyde | Pd/C | H₂ | Ethanol (B145695) | High | mdpi.comresearchgate.net |

Use of in situ Hydrogen Donors (e.g., Ammonium (B1175870) Formate)

Reductive amination represents a cornerstone for the synthesis of secondary amines. A particularly efficient method involves the use of in situ hydrogen donors, which circumvent the need for high-pressure gaseous hydrogen. Ammonium formate (B1220265) has emerged as a highly effective hydrogen source in the presence of a catalyst like Palladium on carbon (Pd/C). researchgate.net This approach is utilized in the one-pot reductive mono-N-alkylation of anilines. researchgate.net

In this context, 2-methoxyaniline (o-anisidine) can react with an ethylating agent, such as acetaldehyde, to form an intermediate imine in situ. The ammonium formate then decomposes to produce hydrogen, which, facilitated by the Pd/C catalyst, reduces the imine to the final product, this compound. This method is noted for its mild reaction conditions, proceeding smoothly at room temperature in an aqueous 2-propanol solvent, and offers excellent yield and selectivity. researchgate.net The use of ammonium formate is considered a facile, economical, and environmentally friendly protocol. researchgate.net

Optimization of Temperature, Pressure, and Catalyst Loading

The efficiency of catalytic reactions, such as reductive amination or aniline condensation, is highly dependent on the optimization of key parameters.

For the synthesis of secondary amines via reductive amination, catalyst systems like [RuCl₂(p-cymene)]₂ with Ph₂SiH₂ have been shown to be effective. organic-chemistry.org The optimization of such processes typically involves a careful balance of temperature, pressure, and catalyst loading to maximize yield and selectivity. For instance, in the catalytic condensation of aniline to form diphenylamine, a related reaction, conditions are rigorously controlled, with temperatures reaching up to 480°C and pressures from 0.5 to 6 atmospheres. google.com The aniline flow rate and catalyst composition (e.g., γ-Al₂O₃ impregnated with B₂O₃) are also critical variables. google.com

In the context of this compound synthesis via catalytic reductive amination, similar optimization would be crucial. Studies on related cobalt-based composite catalysts for the amination of aromatic aldehydes show that quantitative yields can be achieved by tuning these parameters. For example, complete conversion of p-methoxybenzaldehyde with n-butylamine was obtained at 150°C and a hydrogen pressure of 150 bar. mdpi.com Lowering the temperature and pressure (100°C, 100 bar) still resulted in high yields (72-96%). mdpi.com The catalyst loading is also a key factor, often set at a specific mole percentage relative to the substrate to ensure efficiency without unnecessary cost. mdpi.com

Below is a table summarizing typical parameters that require optimization for related catalytic amination reactions.

| Parameter | Typical Range | Significance |

| Temperature (°C) | Room Temp. - 480 | Affects reaction rate and selectivity; higher temperatures can lead to byproducts. |

| Pressure (bar/atm) | 1 - 150 | Crucial for reactions using gaseous reactants like H₂; influences reaction equilibrium. |

| Catalyst Loading (mol%) | 1 - 10 | Determines the number of active sites; impacts reaction rate and overall cost. |

| Solvent | Alcohols, Dioxane, etc. | Influences solubility of reactants and catalyst activity. |

| Hydrogen Donor | H₂, Ammonium Formate | Choice of reducing agent affects safety, cost, and reaction conditions. |

Reduction-Based Synthetic Pathways

A common and powerful strategy in aromatic chemistry involves the introduction of an amino group via the reduction of a nitro precursor.

Reduction of Nitro Precursors to Form the Amine Functionality

The final step in many syntheses of aromatic amines is the reduction of a corresponding nitro compound. For a substituted aniline like this compound, a plausible precursor would be an N-ethyl-2-methoxy-nitrobenzene derivative.

A well-documented example in a related synthesis is the reduction of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene to 5-(ethylsulfonyl)-2-methoxyaniline (B1360015). nih.govtandfonline.comresearchgate.net This transformation is typically achieved with high efficiency using catalytic hydrogenation. The standard procedure involves dissolving the nitro compound in a solvent like ethanol (EtOH) and adding a catalytic amount of 10% Palladium on carbon (Pd/C). nih.gov The mixture is then stirred under a hydrogen (H₂) atmosphere. The reaction can be run for an extended period (e.g., 2 days) to ensure completion, yielding the desired aniline in high purity (around 90%). nih.gov This method is broadly applicable for converting aromatic nitro groups to primary amines.

Conversion of Nitro Derivatives to 2-Methoxyaniline Precursors

The synthesis often begins with a simpler, commercially available nitroaromatic compound, which is then elaborated to the desired precursor before the final reduction. A logical starting material is 2-nitroanisole (B33030) (1-methoxy-2-nitrobenzene). nih.govnih.gov This compound serves as a key intermediate for producing dye intermediates and pharmaceuticals. nih.gov

To arrive at a precursor for this compound, 2-nitroanisole would first be reduced to 2-methoxyaniline (o-anisidine). nih.govebi.ac.uk This reduction can be performed using a hydrogen catalyst or an iron-formic acid system. nih.gov Following the formation of 2-methoxyaniline, an ethyl group can be introduced onto the nitrogen atom via methods like reductive amination with acetaldehyde as described previously, or through direct N-alkylation with an ethyl halide.

Alternatively, a multi-step route starting from a different precursor, such as o-nitroethylbenzene, has been used to synthesize a related isomer, 2-ethyl-4-methoxy aniline. researchgate.net This process involved a Bamberger reaction, acetylation, o-methylation, and hydrolysis, demonstrating the complex pathways that can be engineered to build the final substituted aniline structure from a nitro derivative. researchgate.net

Formation as a Product or Byproduct in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. beilstein-journals.orgmdpi.com These reactions are prized for their atom economy and ability to rapidly generate diverse chemical libraries. beilstein-journals.org

Condensation Reactions Involving Anilines and Vinyl Ethers

The reaction between anilines and vinyl ethers can lead to various products depending on the catalyst and reaction conditions. A palladium-catalyzed hydroamination of vinyl ethers has been reported. ku.edu In this study, N-tosyl aniline reacted with 1-(vinyloxy)butane to produce the corresponding hydroamination product. However, the study noted that N-alkyl anilines were unreactive under the tested conditions, suggesting that the direct formation of this compound from 2-methoxyaniline and a vinyl ether via this specific palladium-catalyzed pathway might not be straightforward. ku.edu

The mechanism proposed involves the palladium catalyst acting as a Brønsted base to facilitate the addition of the amine across the double bond of the vinyl ether. ku.edu The acidity of the N-H bond is crucial, which explains why the more acidic N-tosyl aniline is reactive while less acidic N-alkyl anilines are not. It is conceivable that under different catalytic systems or reaction conditions, the condensation of 2-methoxyaniline with an appropriate vinyl ether could be achieved to form an intermediate that leads to the target compound.

Investigation of Reaction Conditions Influencing Product Formation

The formation of this compound is significantly influenced by various reaction parameters, including the choice of ethylating agent, catalyst, solvent, temperature, and pressure. Research into the N-alkylation of anilines has explored a range of conditions to optimize the yield and selectivity of the desired secondary amine.

Traditionally, the N-alkylation of amines has been carried out using alkyl halides, such as ethyl bromide or ethyl iodide, as the ethylating agent. wikipedia.org However, these reactions often require harsh conditions and can lead to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, making purification challenging. wikipedia.orgdtic.mil To improve selectivity, alternative methods have been developed.

One prominent and more sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netrsc.org This method utilizes alcohols, which are readily available and environmentally benign, as the alkylating agents. researchgate.netrsc.orgrsc.org The reaction typically proceeds in the presence of a transition metal catalyst. The general mechanism involves the oxidation of the alcohol to an aldehyde, followed by reductive amination of the aniline with the in-situ generated aldehyde, and finally, the regeneration of the catalyst. Water is the only byproduct, making this an atom-economical process. researchgate.netrsc.org

Various catalysts have been investigated for this transformation. These include both precious and non-precious metal-based systems. Homogeneous catalysts based on noble metals like ruthenium, iridium, and palladium have shown high efficiency. rsc.org However, the focus has increasingly shifted towards developing heterogeneous catalysts due to their ease of separation and recyclability. Supported metal nanoparticles, such as cobalt, nickel, and copper on supports like silica (B1680970), magnesium oxide, and alumina, have been explored for the N-alkylation of amines with alcohols. rsc.orgresearchgate.net For instance, a cobalt-based metal-organic framework (MOF) catalyst has demonstrated excellent selectivity and yields in the N-alkylation of various substituted anilines. rsc.org Similarly, iron-catalyzed N-alkylation reactions have gained traction as a more sustainable option. researchgate.net

The reaction temperature and pressure are also critical parameters. For example, the alkylation of amines with alcohols catalyzed by metal nanoparticles on solid supports is often carried out at temperatures ranging from 160–240°C under atmospheric hydrogen pressure. researchgate.net Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields under milder conditions. nih.gov

The choice of solvent can also impact the reaction outcome. While traditional organic solvents are often used, research is moving towards more environmentally friendly options like water. nih.gov

The following table summarizes the influence of various reaction conditions on the N-alkylation of anilines, which is the core reaction for producing this compound.

| Reaction Condition | Influence on Product Formation |

| Ethylating Agent | Alkyl halides can lead to over-alkylation. Alcohols, via the borrowing hydrogen methodology, offer a greener alternative with water as the main byproduct. wikipedia.orgresearchgate.netrsc.org |

| Catalyst | Transition metal catalysts (e.g., Co, Ni, Cu, Fe, Ru, Ir, Pd) are crucial for the borrowing hydrogen methodology. Heterogeneous catalysts are preferred for their reusability. researchgate.netrsc.orgrsc.orgresearchgate.net |

| Temperature | Higher temperatures are often required, especially for heterogeneous catalytic systems (e.g., 160–240°C). researchgate.net |

| Pressure | Reactions may be conducted under atmospheric or elevated pressure, depending on the specific catalytic system and reactants. researchgate.net |

| Solvent | The choice of solvent can affect catalyst activity and product solubility. A shift towards greener solvents like water is being explored. nih.gov |

Challenges in Synthetic Selectivity and Yield Optimization

A significant hurdle in the synthesis of this compound is achieving high selectivity and optimizing the yield, primarily due to the potential for multiple alkylation products and the formation of undesired byproducts.

Control of Mono- and Dialkylation Products

A primary challenge in the N-alkylation of 2-methoxyaniline is controlling the reaction to favor the formation of the mono-ethylated product, this compound, over the di-ethylated product, N,N-diethyl-2-methoxyaniline. The initial product, the secondary amine, can often react further with the ethylating agent to form the tertiary amine. wikipedia.org

The degree of alkylation is influenced by several factors, including the reactivity of the amine and the alkylating agent, the reaction stoichiometry, and the catalyst used. wikipedia.orgdtic.mil For instance, using an excess of the amine relative to the ethylating agent can favor mono-alkylation. However, this may not be economically viable if the starting amine is expensive.

Catalyst design plays a crucial role in controlling selectivity. Sterically hindered catalysts can help prevent the bulkier tertiary amine from forming. For example, the use of a sterically hindered base like 2,6-lutidine has been shown to improve the selectivity of methylation for aniline derivatives. dtic.mil In the context of "borrowing hydrogen" catalysis, the catalyst's electronic and steric properties can be tuned to favor the formation of the secondary amine. rsc.orgrsc.org

Minimization of Undesired Byproduct Formation

For instance, in syntheses starting from related precursors, various byproducts have been observed. In one reported synthesis of a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, the nitration step led to the formation of an undesired dinitrobenzene derivative. nih.gov

The choice of reaction conditions is critical to minimize these side reactions. Careful optimization of temperature, reaction time, and catalyst loading can significantly improve the selectivity towards the desired product. For example, in a study on the synthesis of imidazole (B134444) hybrids, the formation of an oxime side product was observed, and its yield was dependent on the reaction conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to develop more environmentally friendly and sustainable processes.

Development of Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the use of safer and more environmentally benign reaction conditions. This includes replacing hazardous reagents and solvents with greener alternatives.

A significant advancement in this area is the use of alcohols as alkylating agents in place of toxic alkyl halides. researchgate.net This "borrowing hydrogen" approach is considered a sustainable catalytic process as it utilizes abundant and often renewable alcohols and produces water as the only theoretical byproduct. researchgate.netrsc.orgrsc.org

The use of microwave irradiation is another green chemistry approach that can lead to shorter reaction times, reduced energy consumption, and often improved yields compared to conventional heating methods. nih.gov Furthermore, conducting reactions in greener solvents, such as water, instead of volatile organic compounds (VOCs), is a major goal. nih.gov

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems is at the heart of green N-alkylation methodologies. The focus is on using earth-abundant, non-precious metal catalysts and designing heterogeneous catalysts that can be easily recovered and reused.

Iron-catalyzed N-alkylation reactions are particularly attractive from a green chemistry perspective due to the low cost and low toxicity of iron. researchgate.net Similarly, catalysts based on cobalt, nickel, and copper are being developed as more sustainable alternatives to precious metal catalysts like palladium, ruthenium, and iridium. rsc.orgacs.org

Metal-organic frameworks (MOFs) are emerging as promising platforms for developing highly active and selective heterogeneous catalysts. rsc.orgrsc.org These materials have a high surface area and tunable porosity, which can enhance catalytic performance. The ability to recycle the catalyst for multiple reaction cycles without a significant loss of activity is a key advantage of these systems, contributing to a more sustainable and cost-effective process. rsc.org

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of N-Ethyl-2-Methoxyaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation, known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents on the aromatic ring play a crucial role in determining both the rate of reaction and the position of electrophilic attack.

In this compound, the aromatic ring is substituted with two electron-donating groups: an ethylamino group (-NHEt) at position 1 and a methoxy (B1213986) group (-OCH₃) at position 2. Both of these are classified as activating groups and are ortho-, para-directors. youtube.comlibretexts.org This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

The directing effects of the two groups are as follows:

Ethylamino group (-NHEt) at C1: Directs to positions 2, 4, and 6. Since position 2 is already occupied, it directs to positions 4 and 6.

Methoxy group (-OCH₃) at C2: Directs to positions 1, 3, and 5. Since position 1 is occupied, it directs to positions 3 and 5.

The combined influence of these groups results in a specific regioselectivity. The ethylamino group is a more powerful activating group than the methoxy group due to the higher ability of nitrogen to donate its lone pair of electrons compared to oxygen. Therefore, the directing influence of the ethylamino group is generally dominant. The primary sites for electrophilic attack are positions 4 and 6, which are para and ortho to the stronger activating ethylamino group, respectively. Position 4 is particularly favored due to reduced steric hindrance compared to position 6, which is situated between the two existing substituents.

| Substituent | Position | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -NHEt (Ethylamino) | 1 | Strongly Activating | Ortho, Para | 4 (Para), 6 (Ortho) |

| -OCH₃ (Methoxy) | 2 | Activating | Ortho, Para | 3 (Ortho), 5 (Para) |

Both the ethylamino and methoxy groups are activating because they donate electron density to the aromatic ring, primarily through a resonance effect (+R). This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.com The lone pair of electrons on the nitrogen of the ethylamino group and the oxygen of the methoxy group can be delocalized into the π-system of the benzene ring.

This delocalization stabilizes the intermediate arenium ion formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. libretexts.org For this compound, the resonance stabilization is most effective for substitution at positions 4 and 6, further explaining the observed regioselectivity. The synergistic electron-donating effects of both groups render the ring highly activated towards electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Reactivity of the Nitrogen Atom

The dominant reactivity of amines, aside from their basicity, is their nucleophilicity, which is attributed to the lone pair of electrons on the nitrogen atom. wikipedia.org This makes the nitrogen atom in this compound a prime site for reactions with electrophiles.

The nitrogen atom of this compound can act as a nucleophile and attack electrophilic centers, leading to the formation of new bonds. This is a characteristic reaction of primary and secondary amines. wikipedia.org For instance, in the presence of an appropriate electrophile, the lone pair on the nitrogen initiates the attack. The nucleophilicity of secondary amines like this compound is generally greater than that of primary amines due to the electron-donating effect of the alkyl groups, though this can be tempered by steric hindrance. masterorganicchemistry.com

A common manifestation of the nitrogen's nucleophilicity is in N-alkylation and N-acylation reactions. This compound can react with alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) in nucleophilic substitution reactions. In these reactions, the nitrogen atom attacks the electrophilic carbon atom of the alkyl or acyl halide, displacing the halide leaving group. wikipedia.org This results in the formation of a tertiary amine or an amide, respectively.

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acyl Halide (RCO-X) | Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂-Cl) | Sulfonamide |

Oxidation and Reduction Pathways

Aniline (B41778) and its derivatives are susceptible to oxidation. The electrochemical oxidation of aniline derivatives typically involves the initial one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com In a study of the oxidation potentials of various substituted phenols and anilines, 4-ethyl-2-methoxyaniline (B13138120) (an isomer of the title compound) was found to have an oxidation potential of 0.639 V. rsc.org This suggests that this compound would also be readily oxidized. The subsequent pathway of this radical cation can be complex, potentially leading to deprotonation and dimerization or polymerization reactions. The presence of the methoxy and ethyl groups will influence the stability and subsequent reactions of the radical cation intermediate.

Reduction of the aromatic ring in this compound is more challenging and requires harsh conditions, such as high-pressure catalytic hydrogenation. The compound is generally stable to common reducing agents used in organic synthesis. The reduction of aniline derivatives is more commonly employed when reducible functional groups, such as nitro groups, are present on the ring. msu.edu For this compound, which lacks such a group, reduction pathways are not a prominent feature of its chemistry under standard laboratory conditions.

Acylation Reactions to Form Amide Derivatives

The acylation of this compound is a robust and fundamental transformation used to form N-substituted amide derivatives. As a secondary amine, it readily reacts with various acylating agents. orientjchem.org

The most common method involves the reaction with an acid chloride , such as acetyl chloride, in a process often referred to as the Schotten-Baumann reaction. wikipedia.org The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the final amide product, N-(2-methoxyphenyl)-N-ethylacetamide. This reaction is typically carried out in the presence of a base (like pyridine (B92270) or an excess of the amine itself) to neutralize the hydrogen chloride byproduct. libretexts.org

Reaction with Acid Anhydrides: Another common acylating agent is an acid anhydride, such as acetic anhydride. The reaction mechanism is similar, involving nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride. This results in the formation of the N-acylated amide and a carboxylic acid as a byproduct. This method is also highly efficient for producing N-(2-methoxyphenyl)-N-ethylacetamide from this compound. orientjchem.org

The general conditions for these reactions are typically mild, often proceeding at room temperature in a suitable inert solvent. The resulting amides are important intermediates in various synthetic applications.

Mechanistic Studies of N-Dealkylation and C-N Bond Transformations

Nitrosative dealkylation is a key transformation where an alkyl group is cleaved from a tertiary or secondary amine upon reaction with a nitrosating agent. For this compound, this process would involve the removal of the ethyl group. Mechanistic studies on closely related N,N-dialkyl aromatic amines provide a detailed picture of this process, which is highly dependent on reaction conditions such as acidity. nih.govresearchgate.net

The reaction of N-alkylanilines with nitrous acid can competitively lead to N-nitrosamine formation (if a tertiary amine) or nitrosative dealkylation. figshare.com For a secondary amine like this compound, direct nitrosation to form N-nitroso-N-ethyl-2-methoxyaniline is a primary pathway. However, under conditions that favor oxidation, a dealkylation process can occur.

A key mechanistic pathway, particularly under more acidic conditions, for the nitrosative dealkylation of N-alkylanilines involves the initial formation of an amine radical cation. nih.govresearchgate.net

The proposed mechanism proceeds through the following steps:

Single-Electron Transfer (SET): The amine, this compound, acts as an electron donor in a single-electron transfer to an oxidizing species. In nitrosative dealkylation, the potent oxidant is the nitrosonium ion (NO⁺). This oxidation step generates the corresponding this compound radical cation. nih.govbeilstein-journals.org

Hydrogen Abstraction or Deprotonation: The formed amine radical cation is a key intermediate. From this species, a hydrogen atom can be abstracted from the carbon atom adjacent to the nitrogen (the α-carbon of the ethyl group) by another molecule, such as nitrogen dioxide (NO₂), which can be present in the reaction mixture. nih.govresearchgate.net

Iminium Ion Formation: This hydrogen abstraction results in the formation of an iminium ion.

Hydrolysis: The iminium ion is subsequently hydrolyzed by water present in the reaction medium. This hydrolysis cleaves the C=N bond, yielding the de-ethylated amine (2-methoxyaniline, or o-anisidine) and an aldehyde (acetaldehyde). nih.gov

This entire process, initiated by the formation of the amine radical cation, provides a comprehensive mechanism for the C-N bond cleavage observed during nitrosative dealkylation. The stability and subsequent reaction pathways of the amine radical cation are central to understanding the outcome of the reaction. nih.gov

Lewis Acid Catalyzed Reactions

Lewis acids play a pivotal role in activating this compound and its derivatives towards various chemical transformations by enhancing the electrophilicity of key intermediates.

In the context of Lewis acid catalysis, reactions can proceed through either a stepwise mechanism, involving discrete intermediates, or a concerted mechanism, where bond breaking and bond formation occur simultaneously. quora.comucla.edu A concerted reaction proceeds through a single transition state without the formation of an intermediate. quora.com In contrast, a stepwise reaction involves one or more intermediates. quora.comucla.edu

For many reactions involving this compound, such as cycloadditions or nucleophilic additions, the presence of a Lewis acid often favors a stepwise pathway. The Lewis acid can coordinate to the nitrogen or oxygen atom, activating the molecule. For example, in a potential [4+2] cycloaddition reaction, the Lewis acid could activate an imine intermediate derived from this compound, making it more susceptible to attack by a diene. clockss.org Theoretical studies, such as those using Density Functional Theory (DFT), can help elucidate whether a reaction proceeds via a stepwise or concerted mechanism by calculating the energies of intermediates and transition states. researchgate.net The stability of potential intermediates, such as a Meisenheimer complex in nucleophilic aromatic substitution, can determine if the reaction is stepwise or concerted. researchgate.net

The formation of iminium cations from this compound can be significantly promoted by Lewis acids. nih.govelsevierpure.com The Lewis acid coordinates to the nitrogen atom, facilitating the departure of a leaving group or promoting the oxidation of the amine to form an iminium species. These Lewis acid-activated iminium ions are highly electrophilic and readily react with a variety of nucleophiles. nih.govnih.gov

The nucleophilic attack on the iminium cation is a crucial step in many carbon-carbon and carbon-heteroatom bond-forming reactions. The regioselectivity and stereoselectivity of this attack can be influenced by the nature of the Lewis acid, the nucleophile, and the substituents on the this compound scaffold. For instance, the use of chiral Lewis acids can induce enantioselectivity in the nucleophilic addition, leading to the formation of chiral products. rsc.org The combination of N-heterocyclic carbene (NHC) catalysis and Lewis acid activation has emerged as a powerful strategy for promoting such reactions. nih.govmdpi.comrsc.org

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents/Catalysts | Key Intermediates | Mechanistic Features |

| Nitrosation | Nitrous acid (HNO₂) | Nitrosonium ion, N-nitrosamine | pH-dependent, potential for competing denitrosation nih.govnih.gov |

| Lewis Acid Catalyzed Addition | Lewis Acids (e.g., TiCl₄, InCl₃), Nucleophiles | Iminium cation | Stepwise mechanism, enhanced electrophilicity of the iminium ion nih.govelsevierpure.com |

| Cycloaddition | Dienophiles, Lewis Acids | Iminium ion | Can be stepwise or concerted, regioselectivity influenced by substituents clockss.orgresearchgate.net |

C-N Bond Activation and Alkyl Migration Reactions in this compound

The transformation of N-alkylanilines, including this compound, through the activation of the carbon-nitrogen bond is a significant area of research in synthetic organic chemistry. These reactions often involve the cleavage of the otherwise stable C-N bond, followed by subsequent functionalization or rearrangement, such as alkyl group migration. Such transformations are pivotal for the synthesis of complex molecular architectures from readily available starting materials. The reactivity of the C-N bond can be significantly influenced by the presence of directing groups on the aniline ring and the nature of the alkyl substituent on the nitrogen atom.

Intramolecularresearchgate.netacs.org-Alkyl Migration Mechanisms

Intramolecular researchgate.netacs.org-alkyl migration in N-alkylanilines represents a fascinating class of rearrangement reactions, though it is a challenging transformation to achieve. This process involves the shift of an alkyl group from the nitrogen atom to an adjacent carbon atom of the aromatic ring. While direct thermal or uncatalyzed researchgate.netacs.org-alkyl migrations are generally unfavorable due to high activation barriers, these reactions can be facilitated under specific conditions, often involving the generation of reactive intermediates.

One plausible, albeit high-energy, pathway for such a migration could involve a researchgate.netacs.org-sigmatropic rearrangement. However, the orbital symmetry rules for sigmatropic shifts impose strict stereochemical and electronic requirements that are not easily met in simple N-alkylanilines.

A more common mechanistic scenario for transformations that appear to be a researchgate.netacs.org-alkyl migration involves a multi-step sequence, often initiated by deprotonation or oxidation. For instance, in related systems, a process analogous to the Stevens or Sommelet-Hauser rearrangement could be envisaged, although these are more typical for quaternary ammonium (B1175870) salts.

In the context of this compound, a hypothetical uncatalyzed intramolecular researchgate.netacs.org-ethyl migration would be a high-energy process. A more likely pathway for such a rearrangement would be mediated by a strong base or an organometallic reagent, proceeding through a dearomatized intermediate.

Computational studies on related aniline derivatives, such as the 1,3-aza-Brook rearrangement, have highlighted the possibility of intramolecular silyl (B83357) group migration from a nitrogen atom to a carbon atom of the aromatic ring. acs.orgresearchgate.net This proceeds through an intermediate where the silyl group is transferred, leading to the formation of a benzyne-like species. acs.orgresearchgate.net While not a direct analogue for an ethyl group, these studies underscore the potential for intramolecular group transfers within aniline systems under specific reaction conditions. acs.orgresearchgate.net

Role of Transition Metal Catalysts in C-N Bond Transformations

Transition metal catalysts play a crucial role in enabling the activation and transformation of C-N bonds in N-alkylanilines. rsc.org Catalysts based on palladium and rhodium are particularly effective in this regard, facilitating a variety of reactions including cross-coupling, amination, and rearrangement processes. rsc.orgrsc.org

Palladium-Catalyzed Reactions:

Palladium catalysts are well-known for their ability to catalyze C-N bond formation through cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov Conversely, palladium can also mediate the cleavage of C-N bonds. While less common than C-N bond formation, palladium-catalyzed C-N bond activation can be achieved, particularly with appropriate directing groups or under oxidative conditions. For instance, palladium-catalyzed N-alkylation of amines with alcohols demonstrates the reversible nature of C-N bond formation and cleavage, proceeding through a "borrowing hydrogen" mechanism. chemrxiv.orgmdma.ch In this process, the alcohol is first oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated product. chemrxiv.org A reversal of this process would involve the oxidative dehydrogenation of the N-alkylaniline.

In the case of this compound, a palladium catalyst could potentially facilitate C-N bond cleavage through oxidative addition of a low-valent palladium species into the C-N bond. However, this is a challenging step due to the strength of the C(sp²)-N bond. A more plausible pathway involves the ortho-C-H activation of the aniline ring, directed by the amino group, followed by further transformations.

Below is a table illustrating the conditions for palladium-catalyzed N-alkylation of anilines with alcohols, a reaction class relevant to the C-N bond environment in this compound.

| Aniline Substrate | Alcohol Substrate | Palladium Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Benzyl Alcohol | Pd/Fe2O3 | Toluene | 110 | 95 |

| 4-Methylaniline | Benzyl Alcohol | Pd/C | Toluene | 120 | 88 |

| Aniline | 1-Phenylethanol | Pd(OAc)2/dppf | Dioxane | 100 | 92 |

| 4-Methoxyaniline | Benzyl Alcohol | Pd/Fe2O3 | Toluene | 110 | 91 |

Rhodium-Catalyzed Reactions:

Rhodium catalysts are also highly effective in mediating transformations involving C-N bonds. Rhodium(III) catalysts, in particular, are known to catalyze C-H activation reactions directed by nitrogen-containing functional groups. nih.govsemanticscholar.orgresearchgate.net These reactions often involve the formation of a rhodacycle intermediate, which can then undergo further reactions. nih.gov

Mechanistic studies on rhodium-catalyzed C-H amination have shown that the reaction can proceed through the formation of a rhodium-nitrenoid intermediate. acs.orgnih.gov This highly reactive species can then insert into a C-H bond to form a new C-N bond. acs.orgnih.gov While these are typically C-H amination reactions, the underlying principles of metal-ligand cooperation and intermediate formation are relevant to the potential transformations of this compound.

For this compound, a rhodium catalyst could potentially initiate a reaction sequence by coordinating to the nitrogen atom and facilitating either C-H activation at the ortho position or activation of the N-ethyl group. A plausible, though speculative, pathway for an alkyl migration could involve ortho-metalation to form a rhodacycle, followed by migratory insertion of the ethyl group from the nitrogen to the carbon atom bound to rhodium.

The following table presents representative conditions for rhodium-catalyzed reactions involving aniline derivatives.

| Substrate | Reagent | Rhodium Catalyst | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|

| N-Nitroso-N-methylaniline | Allyl Alcohol | [Cp*RhCl2]2 | DCE | 80 | ortho-Alkylation |

| N-Phenyl-1H-pyrazole | N-Methoxy-N-methylacrylamide | Cp*Rh(MeCN)32 | DCE | 60 | ortho-Amidation |

| 2-Phenylpyridine | Sulfonyl Azide | [Cp*RhCl2]2 | DCE | 80 | ortho-Amination |

| Aniline | α-Diazomalonate | [Rh2(OAc)4] | DCM | 25 | N-H Insertion |

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular skeleton and the chemical environment of each atom can be assembled.

The ¹H-NMR spectrum of N-ethyl-2-methoxyaniline provides specific information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is expected to show complex signals for the four protons on the substituted benzene (B151609) ring. The electron-donating nature of both the ethylamino and methoxy (B1213986) groups influences the chemical shifts of these aromatic protons, generally shifting them to a higher field compared to unsubstituted benzene.

The ethyl group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons adjacent to the nitrogen atom and a triplet for the terminal methyl (-CH₃) protons. The splitting into a quartet and a triplet is a classic example of spin-spin coupling. The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to couple with. The proton on the nitrogen (N-H) typically appears as a broad singlet, and its chemical shift can be variable.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| Aromatic (4H) | 6.7 - 7.0 | Multiplet |

| Methoxy (-OCH₃) | ~3.85 | Singlet |

| Ethyl (-NH-CH₂ -CH₃) | ~3.15 | Quartet |

| N-H | Variable (e.g., ~3.6) | Broad Singlet |

| Ethyl (-NH-CH₂-CH₃ ) | ~1.25 | Triplet |

Data are predicted based on analogous structures and general principles of NMR spectroscopy.

The ¹³C-NMR spectrum reveals the number of unique carbon environments and provides information about the carbon framework. This compound has nine carbon atoms, and due to the molecule's asymmetry, nine distinct signals are expected in the spectrum.

The two carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) are the most deshielded among the aromatic carbons and thus appear at the lowest field. The remaining four aromatic carbons appear at intermediate chemical shifts. The methoxy carbon gives a characteristic signal around 55 ppm. The two aliphatic carbons of the ethyl group are found at the highest field.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -NH (Aromatic) | ~148.4 |

| C -OCH₃ (Aromatic) | ~147.1 |

| Aromatic Carbons (4C) | 110 - 122 |

| Methoxy (-OC H₃) | ~55.2 |

| Ethyl (-NH-C H₂-CH₃) | ~38.3 |

| Ethyl (-NH-CH₂-C H₃) | ~14.8 |

Data are predicted based on spectral data from related compounds like 2-methoxyaniline and N-ethylaniline. researchgate.netchemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. As a secondary amine, it shows a single N-H stretching vibration, which distinguishes it from primary amines that show two N-H bands. wikipedia.org The presence of both aromatic and aliphatic C-H bonds is also clearly indicated. The strong absorptions corresponding to the C-O ether linkage and the C-N bond are crucial for confirming the structure.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium-Strong |

| Aromatic Ether | C-O Stretch | 1230 - 1270 (asymmetric) | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1340 | Strong |

Frequencies are based on established correlation tables and data from similar compounds. nist.govnist.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the substituted benzene ring. The methoxy and ethylamino groups act as auxochromes, which modify the absorption characteristics of the benzene chromophore, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity.

For comparison, the parent compound o-anisidine (B45086) (2-methoxyaniline) exhibits absorption maxima at approximately 236 nm and 286 nm in an alcohol solvent. nih.gov The addition of an ethyl group to the nitrogen atom is expected to cause a slight red shift in these absorption bands due to increased electron donation into the aromatic system.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) |

| π→π | ~240 |

| n→π | ~290 |

Data are predicted based on the known spectrum of o-anisidine and the expected electronic effects of N-alkylation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. With a molecular formula of C9H13NO, the compound has a monoisotopic mass of 151.0997 g/mol . uni.lu In a typical mass spectrometry experiment, the molecule is ionized and the resulting molecular ion and its fragments are detected.

Under electron ionization (EI), the initial event is the formation of the molecular ion [M]•+ at a mass-to-charge ratio (m/z) of approximately 151. Subsequent fragmentation provides structural insights. A common fragmentation pathway for N-alkylanilines involves the cleavage of the C-N bond. For this compound, the loss of a methyl radical (•CH3) from the ethyl group would lead to a significant fragment ion at m/z 136. Another prominent fragmentation is the loss of the entire ethyl group, resulting in a fragment corresponding to the 2-methoxyaniline cation at m/z 123. Further fragmentation of the aromatic ring can also occur.

In softer ionization techniques like electrospray ionization (ESI), protonated molecules [M+H]+ are commonly observed. For this compound, this would appear at an m/z of approximately 152.1070. uni.lu Tandem mass spectrometry (MS/MS) experiments on this precursor ion can induce fragmentation, often leading to the neutral loss of ethene (C2H4) from the ethyl group, resulting in a fragment ion at m/z 124. The study of fragmentation patterns of related N-alkylated compounds reveals that α-cleavage and losses of alkyl radicals are characteristic pathways. nih.gov

Table 1: Predicted m/z for Adducts of this compound in Mass Spectrometry uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 152.10700 |

| [M+Na]+ | 174.08894 |

| [M-H]- | 150.09244 |

| [M]+ | 151.09917 |

This table is generated based on predicted values and serves as a reference for expected ions in mass spectrometric analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purification of this compound. A reverse-phase HPLC method is typically employed for aniline (B41778) derivatives. scilit.comthermofisher.com In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For this compound, a gradient elution method starting with a higher proportion of water and gradually increasing the concentration of an organic modifier like acetonitrile (B52724) or methanol (B129727) is effective. nih.gov An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape by ensuring the aniline nitrogen is protonated. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. nih.gov

Table 2: Exemplary HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table outlines a typical starting method for HPLC analysis, which may require further optimization.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions, such as the synthesis of this compound from 2-methoxyaniline and an ethylating agent. rsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals, the consumption of reactants and the formation of the product can be visualized.

A suitable mobile phase, or eluent, for this compound would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. acs.org The relative polarity of the product, this compound, will differ from the starting materials, resulting in different retention factors (Rf values). The spots can be visualized under UV light (at 254 nm) where the aromatic rings will appear as dark spots on a fluorescent background. researchgate.net The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. For anilines, it is important to note that they can be prone to oxidation on silica plates, which might lead to streaking or the appearance of colored spots over time. researchgate.net

Advanced Structural Characterization

While the techniques above confirm connectivity and purity, advanced methods are required to determine the precise three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the unambiguous solid-state structure of a crystalline compound. creative-biostructure.com If this compound, or a suitable crystalline derivative, can be grown as a single crystal, SC-XRD can provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles within the molecule. rsc.org

Computational Chemistry and Theoretical Characterization

Electronic Structure Calculations

Detailed electronic structure calculations are fundamental to understanding the chemical behavior and properties of a molecule. However, specific studies focused on N-ethyl-2-methoxyaniline are not available. The following sections outline the standard computational methodologies that would be applied to characterize this compound, though no specific data can be presented.

DFT is a workhorse of computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT would be instrumental in elucidating its structural and electronic properties.

A critical first step in the computational study of a molecule like this compound would be to determine its most stable three-dimensional structure. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Conformational analysis would also be crucial to identify different spatial arrangements of the ethyl and methoxy (B1213986) groups and to determine their relative energies.

No published data on the optimized geometry or conformational analysis of this compound could be located.

DFT calculations are powerful tools for mapping out the potential energy surface of a chemical reaction. This would allow for the prediction of likely reaction pathways for this compound, such as electrophilic aromatic substitution or N-alkylation. The identification of transition state structures, which are the energy maxima along a reaction coordinate, is key to understanding reaction mechanisms and calculating activation energies.

Specific research detailing the prediction of reaction pathways and transition states for this compound is not available in the current body of scientific literature.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a chemical transformation can be constructed. This would provide quantitative insights into the thermodynamics and kinetics of reactions involving this compound.

No data tables or detailed research findings on the energetic profiles for transformations of this compound have been published.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to obtain benchmark energetic and structural data for this compound.

There are no reports of high-accuracy ab initio calculations being performed specifically for this compound.

For certain properties, such as charge-transfer excitations or non-covalent interactions, standard DFT functionals may not be sufficient. Advanced methodologies, including long-range corrected (LRC) DFT, would be necessary for a more accurate description of the electronic behavior of this compound, particularly in phenomena involving electron delocalization over the aromatic system.

The application of advanced DFT methodologies to this compound has not been documented in the reviewed literature.

Density Functional Theory (DFT) Applications

Molecular Modeling of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic and steric influences of its substituent groups: the electron-donating methoxy and N-ethyl groups. Molecular modeling provides a powerful toolkit to dissect these influences.

Simulation of Intermolecular and Intramolecular Interactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the non-covalent interactions that dictate the behavior of this compound in various environments. Studies on analogous substituted anilines reveal the nature of these interactions. For instance, research on aniline (B41778) and its aqueous solutions using DFT calculations has shown the formation of hydrogen bonds, such as C-H···O, which would also be present in this compound. bohrium.com

Intermolecularly, this compound can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the lone pairs on the nitrogen and oxygen atoms). Simulations of its interactions with solvents or other reactants can quantify the energies of these hydrogen bonds. For example, studies on aniline in binary mixtures have explored such interactions extensively. researchgate.net The ethyl group introduces hydrophobic interactions, which can be significant in nonpolar solvents or in binding to biological macromolecules.

Table 1: Predicted Intermolecular Interaction Energies for this compound with Common Solvents (Hypothetical Data Based on Aniline Analogues)

| Interacting Molecule | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

| Water | N-H···O (H-bond) | -4.5 to -6.0 |

| Water | O···H-O (H-bond) | -3.0 to -4.5 |

| Methanol (B129727) | N-H···O (H-bond) | -4.0 to -5.5 |

| Acetonitrile (B52724) | Dipole-dipole | -2.0 to -3.5 |

| Benzene (B151609) | π-stacking | -1.5 to -2.5 |

Note: These values are estimations based on computational studies of similar aniline derivatives and serve to illustrate the expected magnitudes of interaction.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry is a valuable tool for predicting the outcome of reactions where multiple products are possible. For this compound, electrophilic aromatic substitution is a key reaction class where regioselectivity is paramount.

The methoxy and N-ethyl groups are both activating and ortho-, para-directing. DFT calculations can be employed to determine the most likely sites of electrophilic attack by modeling the transition states for substitution at different positions on the aromatic ring. The calculated activation energies for these pathways would indicate the preferred regiochemistry. Given the steric hindrance from the N-ethyl and methoxy groups at the ortho positions, electrophilic attack is predicted to favor the para position relative to the methoxy group.

In reactions involving the nitrogen atom, such as N-alkylation, computational models can predict the stereoselectivity if chiral reagents are used. While specific studies on this compound are not prevalent, research on the N-alkylation of aniline provides a framework for such predictions. researchgate.net

Mechanistic Elucidation through Computational Simulations

Computational simulations offer a window into the fleeting moments of a chemical reaction, allowing for the detailed study of reaction mechanisms that are often difficult to observe experimentally.

Investigation of Intermediate Structures and Stability

Many reactions proceed through one or more transient intermediates. For instance, in the reaction of anilines with quinones, zwitterionic intermediates have been computationally identified. nih.gov For this compound, similar intermediates can be modeled to understand their structure, stability, and role in the reaction pathway.

In a reaction such as the iodine-catalyzed condensation with a vinyl ether, which has been shown to produce this compound as a byproduct, computational modeling could elucidate the structures of the various intermediates involved in both the major and minor reaction pathways. mdpi.com The stability of these intermediates, calculated as their relative free energies, would provide insight into why certain pathways are favored over others.

Table 2: Hypothetical Relative Stabilities of Intermediates in a Postulated Reaction of this compound

| Intermediate | Description | Computational Method | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Electrophile | DFT (B3LYP/6-31G) | 0.0 |

| Sigma Complex (ortho) | Wheland intermediate at C6 | DFT (B3LYP/6-31G) | +15.2 |

| Sigma Complex (para) | Wheland intermediate at C4 | DFT (B3LYP/6-31G) | +12.5 |

| Product | Substituted this compound | DFT (B3LYP/6-31G) | -5.8 |

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to compare the stabilities of reaction intermediates.

Calculation of Kinetic Isotope Effects to Support Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. wikipedia.orgprinceton.edu Computational chemistry allows for the prediction of KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species.

For a reaction involving the cleavage of the N-H bond of this compound, substituting the hydrogen with deuterium (B1214612) would be expected to produce a primary KIE. The magnitude of this effect can be calculated and compared to experimental values to support a proposed mechanism. Similarly, isotopic labeling of the ethyl group or the aromatic ring could provide further mechanistic insights. Studies on the N-alkylation of aniline have utilized KIEs to understand the reaction mechanism. researchgate.net

Exploration of Competing Reaction Pathways

Often, a set of reactants can proceed through multiple competing pathways to yield different products. Computational exploration of these reaction networks is crucial for understanding and controlling chemical reactions. arxiv.orgresearchgate.netresearchgate.net

For this compound, an example of competing pathways could be its reaction with an oxidizing agent. Oxidation could occur at the nitrogen atom, the aromatic ring, or the ethyl group. By mapping out the potential energy surface for each of these pathways using computational methods, the activation barriers can be determined. The pathway with the lowest activation barrier would be predicted as the major reaction channel. A computational study on the reaction of 4-methyl aniline with OH radicals provides a precedent for how such competing pathways can be analyzed. mdpi.com

Theoretical Studies of Spectroscopic Properties

Computational methods allow for the detailed theoretical characterization of the spectroscopic properties of this compound, offering a molecule-level understanding of its NMR, IR, and UV-Vis spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a crucial step in the structural elucidation of organic molecules. nih.gov For this compound, density functional theory (DFT) calculations are a common method to estimate the 1H and 13C chemical shifts. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained.

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are frequently employed in conjunction with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to achieve high accuracy. researchgate.net The accuracy of these predictions can be further enhanced by considering solvent effects, often through the use of continuum solvation models like the Polarizable Continuum Model (PCM). anu.edu.au For complex molecules, machine learning approaches, trained on large datasets of experimental and calculated shifts, are also emerging as a rapid and accurate prediction tool. doaj.org

A theoretical study on the structurally similar o-anisidine (B45086) using the B3LYP/6-311++G** level of theory has shown good correlation between calculated and experimental shifts. researchgate.net By extension, similar calculations for this compound would provide valuable data for confirming its structure and assigning its experimental NMR spectrum. The predicted values are influenced by the electronic environment of each nucleus, which is dictated by the interplay of the methoxy and N-ethyl groups on the aromatic ring.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational models for illustrative purposes.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1 | - | 147.8 |

| C2 | - | 110.5 |

| C3 | 6.89 | 121.3 |

| C4 | 7.15 | 118.9 |

| C5 | 6.78 | 120.5 |

| C6 | 6.95 | 138.2 |

| N-CH2 | 3.15 | 44.1 |

| CH3 (ethyl) | 1.25 | 14.8 |

| O-CH3 | 3.88 | 55.4 |

| NH | 4.50 | - |

Simulation of IR and UV-Vis Spectra

Computational chemistry is also adept at simulating vibrational (IR) and electronic (UV-Vis) spectra. For the simulation of the infrared (IR) spectrum of this compound, DFT calculations are used to determine the vibrational frequencies and their corresponding intensities. nih.gov This involves the calculation of the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The resulting theoretical spectrum can then be compared with experimental data to assign the observed absorption bands to specific vibrational modes, such as N-H stretching, C-O stretching, or aromatic C-H bending. researchgate.netresearchgate.net

Similarly, the simulation of the ultraviolet-visible (UV-Vis) spectrum is achieved using Time-Dependent Density Functional Theory (TD-DFT). youtube.com This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. anu.edu.au For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π-π* transitions within the benzene ring, which are influenced by the auxochromic methoxy and N-ethylamino groups. A computational study on o-anisidine has successfully assigned its main electronic transitions using TD-DFT. researchgate.net

Table 2: Predicted Major IR and UV-Vis Absorption Bands for this compound (Note: These are hypothetical values based on computational models for illustrative purposes.)

| Spectrum Type | Predicted Wavenumber/Wavelength | Assignment |

| IR | ~3400 cm-1 | N-H stretch |

| IR | ~3050 cm-1 | Aromatic C-H stretch |

| IR | ~2950 cm-1 | Aliphatic C-H stretch |

| IR | ~1600 cm-1 | Aromatic C=C stretch |

| IR | ~1250 cm-1 | Aryl-O stretch |

| UV-Vis | ~240 nm | π → π* transition |

| UV-Vis | ~290 nm | π → π* transition |

Role of Computational Chemistry in Catalyst Design and Optimization

Computational chemistry plays a pivotal role in the rational design and optimization of catalysts for reactions involving this compound, such as its synthesis via N-alkylation of 2-methoxyaniline.

In silico screening allows for the rapid evaluation of a large number of potential catalysts for a specific chemical transformation, thereby reducing the time and cost associated with experimental screening. acs.org For the N-alkylation of anilines to produce compounds like this compound, computational methods can be used to predict the efficacy of various catalyst systems, such as those based on copper or palladium. researchgate.netrsc.org

The screening process typically involves building computational models of the catalytic cycle, including the structures of reactants, intermediates, transition states, and products. By calculating the energy barriers associated with key steps in the cycle, such as oxidative addition, reductive elimination, or the "borrowing hydrogen" mechanism, the most promising catalyst candidates can be identified. researchgate.netrsc.org For instance, DFT calculations can help in understanding how different metal centers or supporting ligands influence the activation energy of C-N bond formation. nih.gov Zeolite catalysts have also been explored for selective N-alkylation of anilines, where computational models can help elucidate the role of pore size and shape in directing the reaction selectivity. google.com

Table 3: Hypothetical In Silico Screening of Catalysts for the N-Ethylation of 2-Methoxyaniline (Note: This table is for illustrative purposes to demonstrate the concept of in silico catalyst screening.)

| Catalyst System | Ligand | Predicted Activation Energy (kcal/mol) | Predicted Selectivity for N-Ethylation (%) |

| Pd(OAc)2 | P(t-Bu)3 | 18.5 | 92 |

| Pd2(dba)3 | XPhos | 17.2 | 95 |

| CuI | Phenanthroline | 22.1 | 85 |

| Cu-ZrO2 | - | 20.8 | 88 |

| NiCl2 | dppf | 19.7 | 90 |

Understanding Ligand Effects on Catalytic Performance

Computational chemistry provides invaluable insights into the subtle effects of ligands on the performance of metal-based catalysts. In palladium-catalyzed C-N cross-coupling reactions, which are relevant for the synthesis of this compound, the choice of phosphine (B1218219) ligand is critical for achieving high yields and selectivity. wiley.comacs.org

DFT calculations can be used to model the steric and electronic properties of different ligands and to understand how these properties influence the various steps of the catalytic cycle. For example, the bite angle and cone angle of a phosphine ligand can affect the stability of catalytic intermediates and the energy of the transition state for reductive elimination, which is often the turnover-limiting step. nih.gov By systematically modifying the ligand structure in silico and calculating the corresponding changes in the reaction energy profile, a deeper understanding of the structure-activity relationship can be established. This knowledge can then be used to rationally design new, more efficient ligands for the synthesis of this compound and related compounds. nih.gov

Applications and Derivatives in Advanced Organic Synthesis

N-Ethyl-2-Methoxyaniline as a Versatile Building Block

The inherent functionalities of this compound make it a valuable starting material for creating sophisticated organic molecules and foundational heterocyclic structures that are prominent in medicinal chemistry and materials science.

The 2-methoxyaniline framework is a recognized pharmacophore, or a molecular fragment responsible for a drug's biological activity. While direct studies detailing the extensive use of this compound are specific, the significance of its core structure is well-documented through closely related analogues. For instance, the derivative 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial structural component in at least 131 compounds with diverse biological activities, the majority of which are antitumor agents. nih.gov This scaffold is a key fragment for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary target in anti-angiogenesis therapies designed to stop the formation of new blood vessels that feed tumors. nih.gov The presence of the 2-methoxyaniline moiety is integral to the efficacy of these complex inhibitors, highlighting its value as a building block in the synthesis of pharmacologically significant molecules.

| Precursor Scaffold | Resulting Complex Molecule Class | Therapeutic Target |

| 5-(ethylsulfonyl)-2-methoxyaniline | Protein-Kinase Inhibitors | VEGFR2, EGFR, PDGFR |

| 2-methoxyaniline derivatives | Antitumor Agents | Various oncogenic pathways |

| N-ethyl-anisidine isomers | Pharmaceutical Intermediates | Not specified |

This table illustrates the utility of the methoxyaniline scaffold in constructing complex, biologically active molecules based on documented research with closely related compounds.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to pharmaceutical and agricultural chemistry. Aniline (B41778) derivatives are common precursors for nitrogen-containing heterocycles. Research on isomeric structures demonstrates this potential; for example, 2-ethyl-4-methoxy aniline has been identified as a promising raw material for producing 5-methoxy indole (B1671886). researchgate.net Indoles are a privileged scaffold in drug discovery. The structure of this compound is similarly primed for intramolecular cyclization reactions, which could lead to the formation of various heterocyclic systems like benzoxazines or other fused-ring structures, depending on the reaction conditions and co-reagents.

Role in the Synthesis of Functional Materials

Beyond discrete molecules, this compound and its parent compound, 2-methoxyaniline, are implicated in the creation of functional materials, including colorants and polymers.

Primary aromatic amines are foundational materials for the synthesis of azo dyes. wikipedia.org The process typically involves the conversion of the amine to a diazonium salt, which then undergoes a coupling reaction with an electron-rich partner to form a highly colored azo compound. wikipedia.org The parent amine, 2-methoxyaniline (o-anisidine), is explicitly used as an intermediate for producing azo dyes and ice dyes. echemi.com

Recent research demonstrates this application, where 2-methoxyaniline is converted to its diazonium salt and coupled with guanine (B1146940) to synthesize a novel azo dye, 8-[2-methoxyphenylazo]-guanine, which also exhibits potential as a pH sensor. impactfactor.orgresearchgate.net Furthermore, industrial synthesis pathways show that derivatives like 4-Chloro-2-anisidine are produced as intermediates for dyes and pigments. epa.gov As a secondary aromatic amine, this compound retains the ability to participate in such coupling reactions, making it a viable intermediate for a distinct class of substituted azo dyes and pigments.

Amines are widely used in polymer chemistry, notably as curing agents for epoxy resins where the nitrogen's lone pair of electrons attacks the epoxide ring, driving polymerization. wikipedia.org While specific research on the integration of this compound into polymers is not widely detailed, its functional groups—a reactive amine and a methoxy (B1213986) group—provide handles for incorporation into polymer chains. Aniline derivatives can be used to synthesize polyanilines, a class of conductive polymers. The substituents on this compound could be used to tune the electronic properties, solubility, and processability of such materials.

Development of this compound-Based Reagents